molecular formula C21H20ClFN4O2 B7719374 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B7719374
M. Wt: 414.9 g/mol
InChI Key: LHNSXXGOFGVIFR-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperazine ring, and aromatic substituents. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Final Coupling: The final step involves coupling the oxadiazole and piperazine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-oxadiazole Derivatives: These compounds share the oxadiazole ring and chlorophenyl group but may differ in other substituents.

    Piperazine Derivatives: Compounds with the piperazine ring and various aromatic substituents are also similar in structure.

Uniqueness

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c22-16-7-5-15(6-8-16)21-24-19(29-25-21)9-10-20(28)27-13-11-26(12-14-27)18-4-2-1-3-17(18)23/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNSXXGOFGVIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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